2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethanone
Description
Properties
IUPAC Name |
2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-11-18-16(23-10-14(21)20-6-8-22-9-7-20)15-12-4-2-3-5-13(12)24-17(15)19-11/h2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXPATHFXDKXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethanone typically involves multiple steps One common method starts with the preparation of the benzothiophene ring, followed by the fusion with a pyrimidine ring
Preparation of Benzothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Fusion with Pyrimidine Ring: The benzothiophene ring is then fused with a pyrimidine ring using a cyclization reaction, often involving a dehydrating agent.
Introduction of Morpholin-4-yl Group: The final step involves the nucleophilic substitution reaction where the morpholin-4-yl group is introduced to the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholin-4-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives
Key Comparative Insights:
Halogenated Derivatives: Bromine (as in ) enhances cytotoxicity but may reduce solubility, limiting bioavailability. Sulfanyl Linkers: The sulfanyl group in the target compound and facilitates covalent or non-covalent interactions with cysteine residues in enzymes, enhancing binding affinity .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to and , where chloro-pyrimidine intermediates react with morpholine-thiols. In contrast, brominated analogs (e.g., ) require harsher conditions for nucleophilic substitution.
Biological Performance: Antimicrobial Activity: Methylphenyl-substituted analogs () show moderate activity, whereas morpholinyl derivatives (target compound) are untested but hypothesized to excel in eukaryotic targets (e.g., kinases) due to structural mimicry of ATP . Kinase Inhibition: The compound in achieves nanomolar IC₅₀ values, suggesting that the target compound’s morpholinyl group could confer similar potency if optimized.
Research Findings and Implications
- EGFR Inhibition: Docking studies of morpholinyl-thienopyrimidines (e.g., ) reveal strong interactions with EGFR’s ATP-binding pocket, positioning the target compound as a candidate for cancer therapy.
- Metabolic Stability : Ethoxyphenyl derivatives () exhibit longer half-lives in vitro than halogenated analogs, suggesting that the target compound’s morpholinyl group may further enhance pharmacokinetics.
- Crystallographic Data: Structural analyses () confirm that thienopyrimidine derivatives adopt planar conformations, enabling π-π stacking with aromatic residues in target proteins.
Biological Activity
The compound 2-[(2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethanone is a heterocyclic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C18H22N4OS
- Molecular Weight : 342.46 g/mol
- CAS Number : 20886-94-6
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial in metabolic pathways. For instance, it exhibits significant inhibition against α-glucosidases, which are important in carbohydrate metabolism and diabetes management.
- Antioxidant Activity : Research indicates that the compound possesses antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in conditions like diabetes and neurodegenerative diseases.
- Antidiabetic Effects : Studies have indicated that derivatives of this compound can lower blood glucose levels by enhancing insulin sensitivity and reducing glucose absorption in the intestines.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| α-Glucosidase Inhibition | IC50 = 8.9 ± 0.2 μM | |
| Antioxidant Activity | Effective against DPPH radicals | |
| Cytotoxicity | Low cytotoxicity observed |
Case Study 1: Antidiabetic Potential
In a study examining the antidiabetic effects of morpholine derivatives, including the target compound, it was found that it significantly lowers blood glucose levels in diabetic rat models. The mechanism was attributed to the inhibition of α-glucosidase enzymes and enhancement of insulin signaling pathways.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results indicated that treatment with the compound led to a reduction in neuronal cell death and improved cognitive function in animal models.
Q & A
Q. What are the established synthetic routes for constructing the benzothieno[2,3-d]pyrimidine core of this compound?
The core structure is typically synthesized via aza-Wittig reactions followed by nucleophilic substitutions. For example:
- Step 1 : React 4-chloro-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine with methylsulfonylmethyl groups under basic conditions to introduce the sulfanyl moiety .
- Step 2 : Reduce intermediates using aluminum amalgam in aqueous tetrahydrofuran to stabilize the tetrahydro ring system .
- Step 3 : Functionalize the 2-position via thioether linkages using morpholine derivatives under reflux conditions (e.g., ethanol, 8 hours) .
Q. Key Table: Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chloropyrimidine + Thiosemicarbazide | Ethanol, reflux | 82% | |
| Aluminum amalgam reduction | Aqueous THF | 75–90% |
Q. Which analytical techniques are essential for structural validation and purity assessment?
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., δ 2.35 ppm for methyl groups, δ 7.2–8.6 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with reverse-phase C18 columns .
- LC-MS : Verify molecular weight (e.g., m/z 361.0 [M+H]⁺ for related analogs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity at the 2-position?
- Methodology :
- Substituent Variation : Synthesize derivatives with alkyl, aryl, or heterocyclic groups at the 2-position (e.g., morpholinyl, bromobenzyl) and compare antimicrobial/anticancer activities .
- Biological Assays : Test in vitro against target enzymes (e.g., EGFR inhibition) or microbial strains, using IC₅₀ or MIC metrics .
- Computational Docking : Map substituent interactions with active sites (e.g., EGFR ATP-binding pocket) to prioritize synthetic targets .
Key Insight : Morpholinyl groups enhance solubility and hydrogen bonding, while bulkier aryl groups (e.g., 4-chlorophenyl) improve target affinity .
Q. What computational strategies predict binding stability and selectivity for kinase targets like EGFR?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfanyl-morpholinyl moiety and EGFR’s hydrophobic pocket .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding free energy (ΔG) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the pyrimidine ring) using tools like Phase .
Example Finding : MD simulations reveal that the morpholinyl group stabilizes the compound in EGFR’s hinge region via water-mediated hydrogen bonds .
Q. How should researchers resolve contradictions between in vitro and in vivo biological data?
- Experimental Design :
- Dose-Response Calibration : Compare in vitro IC₅₀ values with pharmacokinetic profiles (e.g., plasma half-life, bioavailability) .
- Metabolite Analysis : Use LC-MS/MS to identify active/inactive metabolites in serum samples .
- Matrix Degradation Control : Stabilize organic compounds in biological matrices via continuous cooling to mitigate degradation during assays .
Case Study : Discrepancies in antimicrobial activity may arise from differential metabolite formation in vivo vs. static in vitro conditions .
Q. What strategies improve regioselectivity during substitutions on the benzothieno[2,3-d]pyrimidine scaffold?
- Metalation Reagent Screening : Test LDA, NaH, or KHMDS to direct substitutions to the 2- or 4-positions .
- Protecting Groups : Temporarily block reactive sites (e.g., morpholinyl nitrogen) using Boc or Fmoc groups .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the electron-deficient C2 position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
